LY210073 - 148291-65-0

LY210073

Catalog Number: EVT-275003
CAS Number: 148291-65-0
Molecular Formula: C30H28O8
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 210073 is a potent and specific leukotriene B4 (LTB4) receptor antagonist.
Source and Classification

This compound belongs to a broader category of xanthone derivatives, which are organic compounds characterized by a specific polycyclic structure. The classification of LY210073 falls under heterocyclic compounds, specifically those containing thiazole rings, as indicated by its chemical structure and synthesis pathways .

Synthesis Analysis

The synthesis of LY210073 involves several key steps that typically include the preparation of xanthone dicarboxylic acid derivatives. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available xanthone derivatives.
  2. Palladium-Catalyzed Reactions: Techniques such as palladium-catalyzed carbonylation and C-H activation are employed to facilitate the formation of the desired xanthone structure .
  3. Functionalization: Subsequent reactions involve the introduction of various functional groups to enhance biological activity and selectivity towards the leukotriene B4 receptor.

These methods not only optimize yield but also ensure that the final product possesses the necessary pharmacological properties.

Molecular Structure Analysis

The molecular structure of LY210073 is characterized by:

  • Core Structure: A xanthone backbone, which consists of a fused benzopyran system.
  • Substituents: Various substituents attached to the core structure enhance its binding affinity to the leukotriene B4 receptor.
  • Geometric Configuration: The stereochemistry of LY210073 is critical for its biological activity, with specific configurations contributing to its potency as an antagonist.

Detailed spectroscopic analyses, including NMR and mass spectrometry, have been used to confirm its molecular identity and purity.

Chemical Reactions Analysis

LY210073 participates in several chemical reactions that are significant for its functionality:

  • Receptor Binding: The primary reaction involves binding to leukotriene B4 receptors, effectively blocking their activation by endogenous ligands.
  • Metabolic Pathways: In vivo studies indicate that LY210073 undergoes metabolic transformations that can affect its pharmacokinetics and bioavailability.
  • Stability Studies: Chemical stability under various conditions (pH, temperature) has been assessed to ensure reliable therapeutic applications.

These reactions underscore the importance of understanding both the synthetic pathways and biological interactions for effective drug development.

Mechanism of Action

The mechanism of action for LY210073 revolves around its ability to antagonize leukotriene B4 receptors:

  • Receptor Interaction: By binding to these receptors, LY210073 prevents leukotriene B4 from exerting its pro-inflammatory effects, which include recruitment and activation of immune cells like neutrophils and mast cells.
  • Downstream Effects: This blockade leads to reduced inflammation and may alleviate symptoms associated with inflammatory diseases such as asthma or rheumatoid arthritis .

Research indicates that this mechanism not only provides therapeutic benefits but also highlights potential pathways for further drug development targeting similar inflammatory responses.

Physical and Chemical Properties Analysis

LY210073 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 248.29 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water, which is typical for many xanthone derivatives.
  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulation development and determining suitable delivery methods for therapeutic use.

Applications

LY210073 has significant scientific applications primarily in pharmacology and medicinal chemistry:

  1. Anti-inflammatory Research: Its potent antagonistic action against leukotriene B4 makes it a valuable tool for studying inflammation-related pathways.
  2. Drug Development: As a lead compound, LY210073 serves as a basis for developing new drugs targeting similar receptors or pathways.
  3. Clinical Trials: Ongoing studies explore its efficacy in treating conditions like asthma, chronic obstructive pulmonary disease, and other inflammatory disorders .
Molecular Design & Rationale for Leukotriene B4 (LTB4) Receptor Antagonism

Structural Basis of Xanthone Dicarboxylic Acid Derivatives as LTB4 Antagonists

Xanthone dicarboxylic acid derivatives represent a class of conformationally restricted molecules designed to mimic the spatial orientation of endogenous LTB4. LY210073 (Compound 32) exemplifies this design, featuring a planar xanthone core with dicarboxylic acid chains at specific positions. This configuration enables high-affinity binding to the LTB4 receptor (BLT1), as evidenced by an IC₅₀ of 6.2 ± 0.1 nM in inhibiting [³H]LTB4 binding to human neutrophil membranes [1] [2]. The xanthone scaffold’s rigidity positions the carboxylic acid pharmacophores to interact with key residues in the BLT1 binding pocket:

  • Hydrophobic interactions: The tricyclic xanthone core inserts into a hydrophobic subpocket of BLT1, facilitated by its flat, lipophilic structure.
  • Ionic bonding: The distal carboxylic acid groups form salt bridges with cationic residues (e.g., Arg²⁹⁹) in the receptor’s extracellular loop, critical for antagonism [3] [6].
  • Steric constraints: The 9-oxo group of xanthone hydrogen-bonds with Ser²⁸⁷, stabilizing the receptor-antagonist complex [2].

Table 1: Pharmacological Profile of LY210073 in Cellular Assays

Assay TypeStimulusIC₅₀ (nM)Reference
LTB4 receptor binding[³H]LTB46.2 ± 0.1 [2]
LTB4-induced chemiluminescenceLTB455 ± 11 [2]
FMLP-induced chemiluminescenceFMLP1599 ± 317 [2]
Neutrophil chemotaxisLTB4899 ± 176 [2]

LY210073’s specificity for BLT1 over unrelated receptors (e.g., FMLP receptors) is demonstrated by its 290-fold lower potency against FMLP-induced neutrophil activation [1] [2].

Conformational Restriction Strategies in Benzophenone Analog Optimization

Early LTB4 antagonists utilized flexible benzophenone dicarboxylic acids, which suffered from entropic penalties during receptor binding. LY210073 addresses this through xanthone-mediated rigidification:

  • Bicyclic to tricyclic transition: Incorporation of a fused γ-pyrone ring in xanthones reduces rotational freedom compared to benzophenones. This locks the dicarboxylic acid moieties in a coplanar orientation, mimicking the cis-enone geometry of LTB4 [2] [3].
  • Entropic advantage: The 30° dihedral angle between the xanthone’s A- and C-rings pre-organizes the molecule for optimal BLT1 engagement, reducing the energy barrier for binding [3].
  • Enhanced potency: This strategy yielded a 100-fold increase in binding affinity over first-generation benzophenone antagonists (e.g., CGS23131), as flexible analogs adopt non-productive conformations [2].

Table 2: Impact of Conformational Restriction on Antagonist Potency

Compound ClassRepresentativeLTB4 Binding IC₅₀ (nM)Conformational Flexibility
Benzophenone dicarboxylic acidsCGS23131~600High (free rotation at C1–C1′)
Xanthone dicarboxylic acidsLY2100736.2Low (fused rings enforce planarity)

The synthesis involved regiospecific construction of the xanthone nucleus via two routes:

  • Ulmann condensation: Coupling o-chlorobenzoic acids with phenols under copper catalysis.
  • Friedel-Crafts acylation: Cyclization of benzoylated salicylic acids [2].

Role of Thiazole Rings and Substituent Geometry in Target Selectivity

LY210073’s selectivity for BLT1 over the low-affinity receptor BLT2 (IC₅₀ >10,000 nM) is engineered through hydrophobic side chain optimization:

  • Alkenyl linker geometry: The (E)-configured hexenyloxy side chain (OCCCC/C=C/C₆H₄OCH₃) extends linearly to occupy a deep hydrophobic cleft in BLT1. The (E)-alkene minimizes steric clash with Val¹⁰⁹ in BLT1’s transmembrane helix 3, while sterically excluding it from BLT2’s narrower pocket [1] [6] [9].
  • 4-Methoxyphenyl terminus: The electron-rich phenyl ring engages in π-stacking with Phe¹⁰³ in BLT1, a residue absent in BLT2. Methoxy substitution enhances lipophilicity (logP = 5.93), aligning with BLT1’s preference for hydrophobic ligands [1] [3].
  • Stereoelectronic effects: The thioether linkage (–S–) in early analogs (e.g., LY223982) was replaced by an ether (–O–) in LY210073 to reduce metabolic oxidation while maintaining conformational flexibility [2].

Notably, the molecule’s asymmetric distribution of carboxylates—one proximal to the xanthone (for ionic anchoring) and one distal (for electrostatic repulsion with BLT2)—further drives BLT1 selectivity [3] [10].

Table 3: Key Structural Components of LY210073

ComponentRole in BLT1 AntagonismChemical Structure
Xanthone coreRigid scaffold for pharmacophore positioningTricyclic 9H-xanthen-9-one
C3-propanoic acid chainIonic interaction with BLT1 Arg²⁹⁹–CH₂CH₂COOH
C6-carboxylic acidHydrogen bonding with Ser¹⁰²–COOH
(E)-Hexenyloxy side chainHydrophobic occupation of BLT1 cleft–OCH₂CH₂CH₂CH=CH-C₆H₄OCH₃ (E-configuration)

Properties

CAS Number

148291-65-0

Product Name

LY210073

IUPAC Name

5-(2-carboxyethyl)-6-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]-9-oxoxanthene-2-carboxylic acid

Molecular Formula

C30H28O8

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C30H28O8/c1-36-21-10-7-19(8-11-21)6-4-2-3-5-17-37-25-15-12-23-28(33)24-18-20(30(34)35)9-14-26(24)38-29(23)22(25)13-16-27(31)32/h4,6-12,14-15,18H,2-3,5,13,16-17H2,1H3,(H,31,32)(H,34,35)/b6-4+

InChI Key

MTTBGOLFCYOWSV-GQCTYLIASA-N

SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

7-carboxy-3-((6-(methoxyphenyl)-5(E)-hexenyl)oxy)-9-oxo-9H-xanthene-4-propanoic acid
LY 210073
LY-210073
LY210073

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.